![molecular formula C13H9F3INO2S B5716997 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as ITB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. ITB belongs to the family of sulfonamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is not fully understood. However, it is believed that 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide exerts its effects by inhibiting the activity of certain enzymes and proteins. For example, 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and bone resorption. 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been found to inhibit the activity of the protein Hsp90, which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the growth of certain bacterial strains such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its relatively simple synthesis method. Additionally, 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been found to exhibit various scientific research applications, making it a versatile compound for studying different physiological processes. However, one of the limitations of using 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for further research on 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. One area of research could be to investigate its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could be conducted to elucidate the mechanism of action of 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide and to identify its molecular targets. Finally, studies could be conducted to optimize the synthesis method of 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide and to improve its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 4-iodoaniline with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated and purified using column chromatography. The yield of 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide obtained through this method is reported to be around 60%.
Aplicaciones Científicas De Investigación
4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been found to exhibit various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been investigated for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been studied for its potential as an antibacterial agent, as it has been shown to inhibit the growth of certain bacterial strains.
Propiedades
IUPAC Name |
4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3INO2S/c14-13(15,16)9-2-1-3-11(8-9)18-21(19,20)12-6-4-10(17)5-7-12/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRIZBXKUVILGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

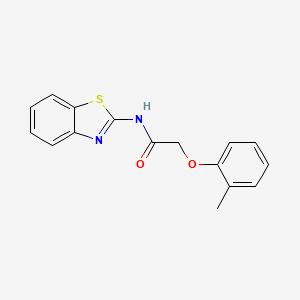
![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)
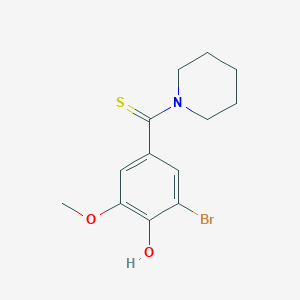
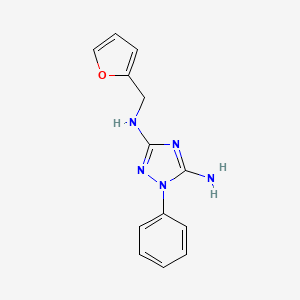
![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)
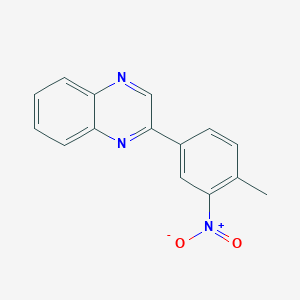
![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)
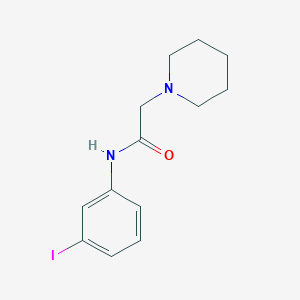
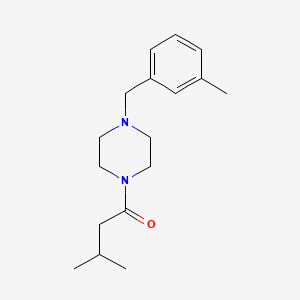
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)